N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 4. The compound integrates a thiophene carboxamide moiety linked to a 3-(dimethylamino)propyl chain, with the hydrochloride salt enhancing its solubility and stability. The fluorine substitutions likely enhance metabolic stability and binding affinity, while the dimethylamino group may contribute to improved cellular permeability .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3OS2.ClH/c1-21(2)6-4-7-22(16(23)13-5-3-8-24-13)17-20-15-12(19)9-11(18)10-14(15)25-17;/h3,5,8-10H,4,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUKUXXWIKROEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials usually include 4,6-difluoro-1,3-benzothiazole and 3-(dimethylamino)propylamine. The key steps may involve:
Formation of the benzothiazole core: This can be achieved through cyclization reactions.
Introduction of the thiophene ring: This step may involve coupling reactions.
Amidation: The final step involves the formation of the amide bond between the benzothiazole and thiophene moieties.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride may activate pathways critical for inducing apoptosis in cancer cells. In vitro studies have shown that compounds with similar structural features demonstrate significant cytotoxic activity against various cancer cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | HeLa | 2.41 |
| N-(4,6-Difluoro...) | PANC-1 | TBD |
Inhibition of Carbonic Anhydrases
Another area of interest is the inhibition of carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. Compounds derived from benzothiazole derivatives have shown selective inhibition of certain CA isoforms at nanomolar concentrations, suggesting potential therapeutic applications in cancer treatment .
Organic Electronics
The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics. They can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .
Photovoltaic Applications
Research has indicated that incorporating benzothiazole derivatives into polymer blends can enhance the efficiency of photovoltaic devices by improving light absorption and charge separation .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- Synthesis of Benzothiazole Derivatives : A study demonstrated the synthesis of various benzothiazole derivatives with potential antibacterial and antifungal properties, establishing a link between structural modifications and biological activity .
- In Vivo Studies : Preliminary in vivo studies on animal models have shown promising results for compounds similar to this compound in reducing tumor size and improving survival rates .
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of an enzyme.
Modulating receptor activity: By acting as an agonist or antagonist.
Interfering with protein-protein interactions: By binding to one of the proteins involved.
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations :
- Fluorine Substitution: The target compound’s 4,6-difluoro substitution on benzothiazole contrasts with the 2,4-difluorophenyl groups in compounds [4–9]. Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic pockets in biological targets compared to non-fluorinated analogs .
- Solubility : The hydrochloride salt form of the target compound likely confers higher aqueous solubility compared to neutral analogs like [4–9], which lack ionizable groups.
Biological Activity
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide have shown efficacy against Mycobacterium tuberculosis. The IC50 values for related compounds ranged from 1.35 to 2.18 μM, indicating strong inhibitory activity against this pathogen .
Anticancer Potential
Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, derivatives with similar structural characteristics have been found to activate the p53 pathway, which is essential for regulating the cell cycle and promoting apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 Range (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Anticancer | Various cancer cell lines | Varies (specific values not provided) |
The mechanism of action for this compound involves interaction with specific molecular targets within cells. It has been shown to bind to enzymes and proteins that regulate critical cellular pathways, leading to altered cellular behavior such as apoptosis in cancer cells and inhibition of bacterial growth.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in drug discovery:
- Anti-Tubercular Activity : A study synthesized a series of benzothiazole derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. The most potent compounds exhibited IC90 values ranging from 3.73 to 4.00 μM, confirming the potential of these compounds as therapeutic agents .
- Cytotoxicity Assessment : Another study assessed the cytotoxicity of similar compounds on human embryonic kidney (HEK-293) cells, demonstrating that many derivatives were non-toxic at effective concentrations for antimicrobial activity .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
A multi-step approach is recommended, starting with functionalization of the benzothiazole core. Key steps include:
- Fluorination : Introduce fluorine atoms at the 4,6-positions of benzothiazole using electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions .
- Amide coupling : React the fluorinated benzothiazole with thiophene-2-carboxylic acid derivatives using coupling agents like HATU or EDCI in aprotic solvents (e.g., DMF) .
- Purification : Employ flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the hydrochloride salt .
Q. What analytical methods are most effective for structural confirmation and purity assessment?
- NMR spectroscopy : Use H/C NMR to verify substituent positions (e.g., fluorine-induced chemical shifts in benzothiazole) and amide bond formation .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the hydrochloride salt .
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients and UV detection at 254 nm .
Q. What is the role of fluorine substituents in modulating the compound’s electronic properties and bioactivity?
Fluorine atoms at the 4,6-positions enhance electrophilicity of the benzothiazole ring via electron-withdrawing effects, improving binding to biological targets (e.g., enzymes with electron-rich active sites). Comparative studies show fluorine-free analogs exhibit reduced activity .
Q. How should stability studies be designed for this compound in solution and solid states?
- Solution stability : Test in PBS (pH 7.4) and DMSO at 4°C/25°C over 72 hours, monitoring degradation via HPLC .
- Solid-state stability : Store lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups?
- Dimethylamino propyl chain : Replace with morpholine or piperazine derivatives to assess the impact of tertiary amines on solubility and target affinity .
- Thiophene-2-carboxamide : Substitute with pyridine or furan rings to evaluate aromatic stacking interactions .
- Fluorine replacement : Synthesize chloro or methyl analogs to quantify electronic effects on potency .
Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?
- Comparative assays : Test all analogs under identical conditions (e.g., cell lines, incubation time) to eliminate variability .
- Molecular docking : Model interactions with putative targets (e.g., kinase domains) to explain divergent activities .
Q. How can in vitro metabolic stability be evaluated to prioritize compounds for in vivo studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition : Screen for interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
Q. What techniques are suitable for identifying biological targets or binding partners?
- Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip and screen protein libraries for real-time binding kinetics .
- Chemical proteomics : Use affinity chromatography with a biotinylated derivative to pull down interacting proteins .
Q. How can analytical methods be validated for pharmacokinetic (PK) studies in animal models?
- LC-MS/MS calibration : Establish linearity (1–1000 ng/mL), accuracy (85–115%), and precision (RSD <15%) in plasma matrices .
- Extraction efficiency : Compare protein precipitation (acetonitrile) vs. solid-phase extraction for recovery rates .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Xenograft models : Test antitumor efficacy in mice implanted with fluorophore-tagged cancer cells (e.g., HCT-116 colon carcinoma) .
- PK/PD studies : Measure plasma half-life, tissue distribution, and biomarker modulation (e.g., phosphorylated kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
